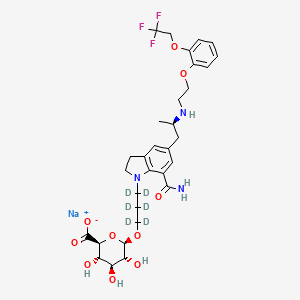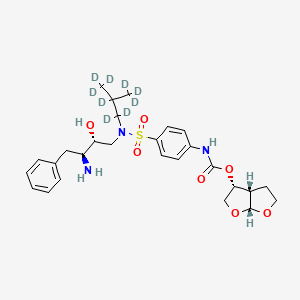
Darunavir-d9 Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Darunavir-d9 Impurity is a deuterated form of Darunavir, a second-generation synthetic non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Darunavir by replacing hydrogen atoms with deuterium, a stable isotope of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir-d9 Impurity involves the incorporation of deuterium atoms into the Darunavir molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents or deuterium gas.
Deuterated Reagents: Using deuterated reagents in the synthesis of Darunavir can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents like deuterated chloroform or deuterated methanol to achieve the desired deuteration.
化学反应分析
Types of Reactions
Darunavir-d9 Impurity undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Darunavir-d9 Impurity has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Darunavir in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Darunavir.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Darunavir.
Analytical Method Development: Employed in the development and validation of analytical methods for quantifying Darunavir and its metabolites.
作用机制
Darunavir-d9 Impurity, like Darunavir, inhibits the human immunodeficiency virus (HIV) protease enzyme, preventing the cleavage of viral precursor proteins into mature functional proteins. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include:
HIV Protease: The primary target of this compound.
Viral Replication Pathway: Inhibition of protease activity disrupts the processing of viral proteins, leading to the production of non-infectious viral particles.
相似化合物的比较
Similar Compounds
Ritonavir: Another protease inhibitor used in combination with Darunavir to enhance its efficacy.
Lopinavir: A protease inhibitor with a similar mechanism of action to Darunavir.
Atazanavir: A protease inhibitor used in the treatment of HIV infections.
Uniqueness of Darunavir-d9 Impurity
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides insights into the metabolic stability and pathways of Darunavir, making it a valuable tool in drug development and research.
属性
分子式 |
C27H37N3O7S |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D |
InChI 键 |
GCDBSZUUKSTDCG-SYUAEXFJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4 |
规范 SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


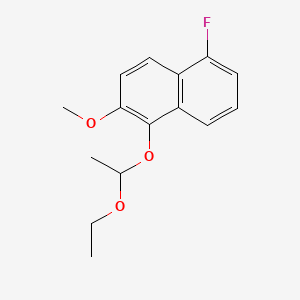
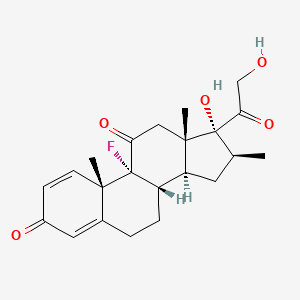



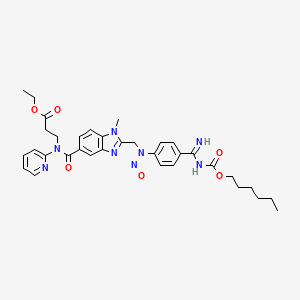
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
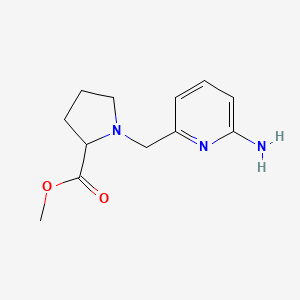
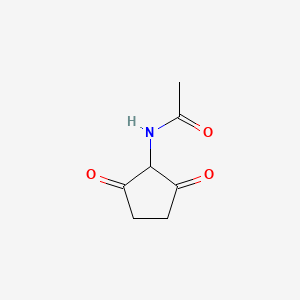

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
